
7-Bromo-2-chloro-4-methoxyquinoline
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Overview
Description
7-Bromo-2-chloro-4-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.52 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-4-methoxyquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloro-4-methoxyquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloro-4-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolines with different functional groups.
Oxidation and Reduction: Products include quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
7-Bromo-2-chloro-4-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-4-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
7-Bromo-2-chloro-4-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
7-Bromo-4-chloro-2-methoxyquinoline: Similar but with different positions of the substituents.
Uniqueness: 7-Bromo-2-chloro-4-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position can influence its reactivity and interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-bromo-2-chloro-4-methoxyquinoline, and how can reaction conditions be optimized?
- Methodology : Common approaches include:
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromo or chloro groups at specific positions .
- Nucleophilic substitution on pre-functionalized quinoline scaffolds, leveraging methoxy groups as directing agents .
- Condensation reactions with bromo- or chloro-containing intermediates, as seen in analogous quinoline derivatives .
- Optimization : Monitor reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
Technique | Key Data Points | Reference |
---|---|---|
¹H/¹³C NMR | Aromatic proton shifts (δ 7.5–8.5 ppm) | |
HRMS | Molecular ion peak (m/z ~261.4) | |
X-ray | Crystal packing, bond angles/lengths | |
HPLC | Purity assessment (>95%) |
Advanced Research Questions
Q. How do electronic and steric effects influence regioselectivity in substitution reactions of this compound?
- Mechanistic Insight :
- The methoxy group at position 4 acts as an electron-donating group, directing electrophilic substitution to the para position .
- Steric hindrance from the chloro group at position 2 may limit reactivity at adjacent sites, favoring modifications at positions 5 or 8 .
Q. What are the decomposition pathways of this compound under thermal or photolytic conditions?
- Stability Analysis :
- Thermal degradation : Monitor via TGA/DSC for mass loss at >200°C, identifying halogen loss (Br/Cl) as primary degradation .
- Photolytic cleavage : UV-Vis irradiation (254 nm) may break C-Br bonds, forming quinoline radicals detectable by EPR .
Q. How can researchers design biological activity assays for this compound derivatives against protozoan pathogens?
- Protocol Design :
- In vitro testing : Use Plasmodium falciparum cultures with IC₅₀ determination via SYBR Green assays .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace methoxy with ethoxy) to correlate electronic effects with anti-malarial potency .
- Controls : Include chloroquine as a positive control and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar quinoline derivatives?
- Troubleshooting :
- Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening .
- Polymorphism : Compare X-ray structures of multiple crystal forms to rule out solid-state variations .
- Impurity profiling : Use LC-MS to detect trace intermediates (e.g., dehalogenated byproducts) .
Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?
- Modeling Approaches :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict activation energies for cross-coupling reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., Plasmodium enzymes) using AutoDock Vina .
- MD simulations : Assess solvent effects on stability over 100-ns trajectories in explicit water models .
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
7-bromo-2-chloro-4-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-9-5-10(12)13-8-4-6(11)2-3-7(8)9/h2-5H,1H3 |
InChI Key |
ZWBADTSYJJWDME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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